molecular formula C8H8BrNO3S B2694136 5-Acetyl-2-bromobenzene-1-sulfonamide CAS No. 73035-18-4

5-Acetyl-2-bromobenzene-1-sulfonamide

Cat. No.: B2694136
CAS No.: 73035-18-4
M. Wt: 278.12
InChI Key: XZOQUSRTXCAWRN-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromobenzene-1-sulfonamide is an organic compound with the molecular formula C8H8BrNO3S It is characterized by the presence of an acetyl group, a bromine atom, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

5-Acetyl-2-bromobenzene-1-sulfonamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its sulfonamide moiety, which is known for its antibacterial properties.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

Sulfonamides, including 5-Acetyl-2-bromobenzene-1-sulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Future Directions

Sulfonamides, including 5-Acetyl-2-bromobenzene-1-sulfonamide, have been in use for almost 90 years and bacteria have developed various strategies to cope with these bacteriostatic agents . These include mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . Future research may focus on these mechanisms and their implications on ecosystems and the dissemination of antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-bromobenzene-1-sulfonamide typically involves the following steps:

    Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Sulfonamidation: The sulfonamide group is introduced by reacting the acetylated bromobenzene with a sulfonamide derivative, typically using a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-bromobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-chlorobenzene-1-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

    5-Acetyl-2-fluorobenzene-1-sulfonamide: Contains a fluorine atom, offering different reactivity and properties.

    5-Acetyl-2-iodobenzene-1-sulfonamide: Iodine substitution provides unique reactivity due to its larger atomic size and lower bond dissociation energy.

Uniqueness

5-Acetyl-2-bromobenzene-1-sulfonamide is unique due to the specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-acetyl-2-bromobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-5(11)6-2-3-7(9)8(4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOQUSRTXCAWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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